molecular formula C12H14O3 B1342161 Ethyl 4-(2-oxopropyl)benzoate CAS No. 73013-51-1

Ethyl 4-(2-oxopropyl)benzoate

Cat. No. B1342161
CAS RN: 73013-51-1
M. Wt: 206.24 g/mol
InChI Key: RJNSZJDYXNBUEF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxopropyl)benzoate is a chemical compound that belongs to the family of esters, characterized by the presence of an ester functional group linking an aromatic benzoate moiety with a 2-oxopropyl side chain. While the specific compound "Ethyl 4-(2-oxopropyl)benzoate" is not directly studied in the provided papers, related compounds with similar structures and functionalities have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 4-(2-oxopropyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the Knoevenagel condensation used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another example is the one-pot synthesis approach used for 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, which includes characterization by elemental analysis and various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 4-(2-oxopropyl)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated by single-crystal X-ray crystallography . Similarly, density functional theory (DFT) has been employed to calculate geometrical structures and vibrational frequencies, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of ester compounds can be inferred from studies on their synthesis and subsequent reactions. For example, the sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates the sensitivity of the reaction to temperature and the potential for stereospecific transformations . The synthesis of potential metabolites of related compounds also provides insights into the types of chemical reactions these esters can undergo, including oxidation and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ester compounds are closely related to their molecular structure. The mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases, are an example of how the molecular structure affects the physical state and phase behavior of these compounds . Additionally, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate highlight the biological relevance and potential applications of these esters .

Scientific Research Applications

1. Use in Juvenile Hormone Antagonism

Ethyl 4-(2-oxopropyl)benzoate, as a part of certain derivatives like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), has been studied for its effects on juvenile hormone (JH) antagonism in insects. These derivatives can induce precocious metamorphosis in larvae, a sign of JH deficiency. For instance, ethyl 4-(2-benzylhexyloxy)benzoate has shown high activity in inducing metamorphosis at low doses, and this activity is influenced by the enantiomeric composition of the compound (Kuwano et al., 2008).

2. Role in Alkaline Hydrolysis of Esters

Research on the alkaline hydrolysis of various esters, including ethyl 2-(2-oxopropyl)benzoate, has helped elucidate the mechanisms of this reaction. The study of substituent effects and activation parameters has provided insights into neighboring participation by keto-carbonyl groups in the hydrolysis process (Bowden & Byrne, 1996).

3. Development of Novel Anti-juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is another novel anti-juvenile hormone agent. This compound has demonstrated the ability to induce symptoms of JH-deficiency in insect larvae, providing a potential avenue for controlling pest populations (Ishiguro et al., 2003).

4. Synthesis of Liquid Crystalline Polysiloxanes

Ethyl 4-(2-oxopropyl)benzoate derivatives have been used in the synthesis of fluorinated monomers, which are precursors for side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and can be utilized in various technological applications due to their unique thermotropic properties (Bracon et al., 2000).

5. Inhibition of Juvenile Hormone Synthesis

Ethyl 4-(2-benzylhexyloxy)benzoate has been shown to inhibit juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in Bombyx mori. This effect suggests potential applications in managing insect populations and studying endocrine regulation in insects (Kaneko et al., 2011).

6. Antiplatelet Activity

Derivatives of ethyl 4-(2-oxopropyl)benzoate have been explored for their antiplatelet activity. Compounds like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have shown potential as non-peptide antagonists, suggesting possible medical applications in treating conditions related to platelet aggregation (Chen et al., 2008).

7. Synthesis of Biologically Active Derivatives

Ethyl 4-(2-oxopropyl)benzoate is utilized in the synthesis of biologically active derivatives of benzoic acids. These derivatives have shown promise in various pharmacological applications, highlighting the versatility of this compound in medicinal chemistry (Kryshtal et al., 1993).

properties

IUPAC Name

ethyl 4-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSZJDYXNBUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602812
Record name Ethyl 4-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-oxopropyl)benzoate

CAS RN

73013-51-1
Record name Ethyl 4-(2-oxopropyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73013-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in an identical manner to that described in Description 2 using 1-(4-carboethoxyphenyl)-2-nitroprop-1-ene and replacing the solvent with ethanol. γ (CDCl3) 8.62 (3H, t, J=7 Hz), 7.87 (3H, s), 6.29 (2H, s), 5.64 (2H, q, J=7 Hz), 2.76 (2H, d, J=9 Hz), 2.0 (2H, d, J=9 Hz).
Name
1-(4-carboethoxyphenyl)-2-nitroprop-1-ene
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Synthesis routes and methods II

Procedure details

The title compound was prepared in an identical manner to that described in Description 2 using 1-(4-carboethoxyphenyl)-2-nitroprop-1-ene and replacing the solvent with ethanol. γ(CDCl3) 8.62 (3H, t, J=7 Hz), 7.87 (3H, s), 6.29 (2H, s), 5.64 (2H, q, J=7 Hz), 2.76 (2H, d, J=9 Hz), 2.0 (2H, d, J=9 Hz).
Name
1-(4-carboethoxyphenyl)-2-nitroprop-1-ene
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0 (± 1) mol
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[Compound]
Name
γ(CDCl3)
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hering, DP Hari, B König - The Journal of Organic Chemistry, 2012 - ACS Publications
Visible light mediates efficiently the α-arylation of enol acetates by aryl diazonium salts under mild conditions using [Ru(bpy) 3 ]Cl 2 as a photoredox catalyst. The broad scope of the …
Number of citations: 188 0-pubs-acs-org.brum.beds.ac.uk

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